molecular formula C6H9Cl2N3 B7881131 Nicotinimidamide dihydrochloride

Nicotinimidamide dihydrochloride

Cat. No.: B7881131
M. Wt: 194.06 g/mol
InChI Key: VQCNPHBZGNFQBI-UHFFFAOYSA-N
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Description

Nicotinimidamide dihydrochloride is a chemical compound with the molecular formula C6H9N3·2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Nicotinimidamide dihydrochloride can be synthesized through several methods. One common method involves the reaction of pyridine-3-carboxylic acid with ammonium chloride and a reducing agent such as sodium borohydride. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions.

Industrial Production Methods

In industrial settings, the production of pyridine-3-carboximidamide dihydrochloride often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Nicotinimidamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine-3-carboxylic acid.

    Reduction: It can be reduced to form pyridine-3-carboximidine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imidamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Pyridine-3-carboxylic acid.

    Reduction: Pyridine-3-carboximidine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Nicotinimidamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of pyridine-3-carboximidamide dihydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2,6-bis(carboximidamide) dihydrochloride: This compound has similar structural features but differs in the position of the carboximidamide groups.

    Pyridine-4-carboximidamide dihydrochloride: Another isomer with the carboximidamide group at the 4-position.

    Pyridine-2-carboximidamide dihydrochloride: Similar compound with the carboximidamide group at the 2-position.

Uniqueness

Nicotinimidamide dihydrochloride is unique due to its specific position of the carboximidamide group, which influences its reactivity and interaction with other molecules. This positional difference can lead to variations in biological activity and chemical behavior compared to its isomers.

Properties

IUPAC Name

pyridine-3-carboximidamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3.2ClH/c7-6(8)5-2-1-3-9-4-5;;/h1-4H,(H3,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCNPHBZGNFQBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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